REACTION_CXSMILES
|
[Cl:1][C:2](Cl)(Cl)[S:3][Cl:4].[OH2:7].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]([S:3][Cl:4])=[O:15].[C:9]1([C:8]2[O:15][C:2](=[O:7])[S:3][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
784.9 g
|
Type
|
reactant
|
Smiles
|
ClC(SCl)(Cl)Cl
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
373 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
886 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred at 45°-50° for 1 hour in a 51
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask, at which time the initially-copious HC1 evolution had ceased
|
Type
|
CUSTOM
|
Details
|
) The mixture was transferred to a separatory funnel
|
Type
|
WAIT
|
Details
|
after 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
flask fitted with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
was heated gently to 58°
|
Type
|
CUSTOM
|
Details
|
A mildly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to 65°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
at 110° for 0.75 hours
|
Duration
|
0.75 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum to 1.5 mm and 90°
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated with 650 ml of methylcyclohexane
|
Type
|
ADDITION
|
Details
|
the mixture was treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallized from 650 ml of methylcyclohexane
|
Type
|
TEMPERATURE
|
Details
|
heated to 75 (charcoal treatment and filtration)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)SCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NSC(O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2](Cl)(Cl)[S:3][Cl:4].[OH2:7].[C:8]([NH2:16])(=[O:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C1(C)C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]([S:3][Cl:4])=[O:15].[C:9]1([C:8]2[O:15][C:2](=[O:7])[S:3][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
784.9 g
|
Type
|
reactant
|
Smiles
|
ClC(SCl)(Cl)Cl
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
373 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
886 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred at 45°-50° for 1 hour in a 51
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask, at which time the initially-copious HC1 evolution had ceased
|
Type
|
CUSTOM
|
Details
|
) The mixture was transferred to a separatory funnel
|
Type
|
WAIT
|
Details
|
after 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CUSTOM
|
Details
|
flask fitted with stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
STIRRING
|
Details
|
The mixture was stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
was heated gently to 58°
|
Type
|
CUSTOM
|
Details
|
A mildly exothermic reaction
|
Type
|
CUSTOM
|
Details
|
to 65°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 65° for 20 minutes, at 70° for 8 hours, at 70°-110° for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
WAIT
|
Details
|
at 110° for 0.75 hours
|
Duration
|
0.75 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum to 1.5 mm and 90°
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated with 650 ml of methylcyclohexane
|
Type
|
ADDITION
|
Details
|
the mixture was treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The resultant solid was recrystallized from 650 ml of methylcyclohexane
|
Type
|
TEMPERATURE
|
Details
|
heated to 75 (charcoal treatment and filtration)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(=O)SCl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NSC(O1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |